In-Depth Technical Guide: (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride in Asymmetric Synthesis
In-Depth Technical Guide: (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride in Asymmetric Synthesis
Executive Summary: The Bifunctional Paradigm of CAS 58577-95-0
In the realm of advanced organic synthesis and medicinal chemistry, the demand for versatile, enantiopure building blocks is paramount. (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0) —frequently referred to as H-D-Ser(Bzl)-ol HCl or O-Benzyl-D-serinol hydrochloride—serves as a critical chiral scaffold[1]. Derived from the reduction of O-benzyl-D-serine[2], this molecule presents a highly functionalized Fsp3-rich core[3].
Its structural brilliance lies in its orthogonal reactivity: it possesses a primary amine, a free primary alcohol, and a benzyl-protected primary alcohol. This trifecta allows synthetic chemists to selectively manipulate one functional group while leaving the others intact, making it an indispensable intermediate in the synthesis of complex macrocycles, peptidomimetics, and biologically active sphingolipid analogs[].
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of CAS 58577-95-0 is the first step in designing robust synthetic workflows. The compound is supplied as a hydrochloride salt rather than a free base.
Causality of the Salt Form: The free base of serinol derivatives is often a hygroscopic, viscous oil that is prone to auto-oxidation and atmospheric degradation. By isolating the compound as a hydrochloride salt, it is converted into a stable, free-flowing crystalline powder[1]. This significantly enhances its shelf-life and ensures precise stoichiometric weighing during highly sensitive asymmetric reactions.
Causality of the Benzyl Ether: The benzyl (Bzl) protecting group on the O-3 position is strategically chosen for its extreme robustness. Unlike silyl ethers (which are acid/fluoride labile) or esters (which are base labile), the benzyl ether withstands harsh acidic and basic conditions[5]. It is exclusively removed via catalytic hydrogenolysis (e.g., H2 with Pd/C) or Birch reduction, providing perfect orthogonality to standard peptide coupling and deprotection cycles.
Table 1: Physicochemical Properties & Specifications
| Property | Value |
| Chemical Name | (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride |
| CAS Registry Number | 58577-95-0 |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| Stereochemistry | (2R) configuration (Derived from D-Serine) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), desiccated[6] |
| Appearance | White to off-white crystalline powder |
Mechanistic Utility in Asymmetric Synthesis
The primary utility of CAS 58577-95-0 is its role as a chiral auxiliary and a precursor for complex lipid synthesis. Because it contains both nitrogen and oxygen atoms capable of hydrogen bonding and metal coordination, it is frequently utilized to generate chiral catalysts with high enantioselectivity[]. Furthermore, its carbon backbone provides conformational flexibility essential for probing new chemical spaces in drug discovery[3].
To utilize this molecule effectively, chemists rely on orthogonal protection strategies.
Table 2: Orthogonal Protection Matrix for Serinol Derivatives
| Target Functional Group | Protecting Group | Deprotection Condition | Orthogonality Profile |
| Primary Amine | N-Boc (tert-Butyloxycarbonyl) | TFA / DCM (Acidic) | Stable to H2, Pd/C and Base |
| Primary Amine | N-Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine / DMF (Basic) | Stable to Acid and H2, Pd/C |
| Primary Alcohol (O-3) | Benzyl Ether (Bzl) | H2, Pd/C (Hydrogenolysis) | Stable to Acid and Base |
| Primary Alcohol (O-1) | Unprotected (Free -OH) | N/A | Available for oxidation/elongation |
Experimental Workflows & Protocols
To transform CAS 58577-95-0 into a complex sphingoid base or peptidomimetic, the primary amine must first be protected, followed by the oxidation of the free alcohol to an aldehyde. Below are self-validating protocols designed to maximize yield while preserving the delicate (R)-stereocenter.
Protocol 1: Selective N-Boc Protection
Objective: Mask the primary amine to prevent nucleophilic interference and side-reactions during downstream oxidation.
-
Solubilization: Suspend 1.0 equivalent of (R)-2-Amino-3-(benzyloxy)propan-1-ol HCl in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Neutralization: Cool the flask to 0°C under Argon. Add 2.5 equivalents of Triethylamine (Et3N) dropwise.
-
Causality: Et3N acts as a non-nucleophilic base that scavenges the HCl, liberating the nucleophilic free amine. The excess ensures the environment remains basic, preventing premature Boc-deprotection.
-
-
Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting material (ninhydrin positive, Rf ~0.1) should be completely consumed. The product will appear as a new UV-active spot (due to the benzyl group) at Rf ~0.6. LC-MS should confirm the mass shift (Expected [M+H]+ = 282.17 m/z).
Protocol 2: Swern Oxidation to the Chiral Aldehyde
Objective: Oxidize the free primary alcohol (O-1) to an aldehyde without epimerizing the adjacent alpha-chiral center.
-
Activation: In a flame-dried flask under Argon, dissolve 2.0 equivalents of oxalyl chloride in anhydrous DCM and cool to -78°C using a dry ice/acetone bath. Add 4.0 equivalents of anhydrous DMSO dropwise.
-
Causality: This forms the highly reactive alkoxysulfonium intermediate required for oxidation.
-
-
Substrate Addition: After 15 minutes, add 1.0 equivalent of the N-Boc protected serinol (from Protocol 1) dissolved in DCM dropwise. Stir for 45 minutes at -78°C.
-
Elimination: Add 5.0 equivalents of Et3N dropwise and slowly allow the reaction to warm to 0°C.
-
Causality: Et3N deprotonates the intermediate to yield the desired aldehyde and dimethyl sulfide byproduct. Maintaining the initial reaction at -78°C kinetically freezes the alpha-proton, preventing base-catalyzed racemization of the (R)-stereocenter.
-
-
Validation Checkpoint: 1H-NMR of the crude product must display a distinct aldehyde proton singlet at ~9.6 ppm. The aldehyde is prone to hydrate formation and should be used immediately in the subsequent Wittig or Horner-Wadsworth-Emmons olefination.
Stepwise synthetic workflow from CAS 58577-95-0 to a sphingoid base analog.
Biological Context: Sphingolipid Signaling
When CAS 58577-95-0 is utilized to synthesize unnatural sphingoid bases, these molecules serve as vital tools for probing lipid signaling pathways. Natural sphingosine is phosphorylated by Sphingosine Kinase 1 and 2 (SphK1/2) to form Sphingosine-1-Phosphate (S1P).
S1P is a bioactive lipid mediator that binds to five specific G-protein coupled receptors (S1PR1-5). By synthesizing enantiopure analogs derived from the (R)-serinol scaffold, researchers can develop targeted S1PR agonists or antagonists. These synthetic modulators are crucial in drug development for autoimmune diseases (such as Multiple Sclerosis) and cancer, as they directly influence cellular proliferation, immune cell trafficking, and angiogenesis.
Sphingosine-1-Phosphate (S1P) signaling pathway modulated by synthetic analogs.
Conclusion
(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0) is far more than a simple amino alcohol; it is a highly engineered chiral node designed for complex molecular assembly. By leveraging its orthogonal functional groups and stable (R)-stereocenter, researchers can confidently deploy this molecule in the synthesis of advanced therapeutics, chiral catalysts, and biological probes. Strict adherence to anhydrous, low-temperature protocols ensures the preservation of its structural integrity throughout multi-step synthetic campaigns.
References
-
ACS Publications. "Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium." ACS Publications. Available at: [Link][2]
